2-[1-(Cyclopropylamino)propyl]phenol
Description
Chemical Structure: The compound 2-[1-(Cyclopropylamino)propyl]phenol (CAS: 1019539-79-7) features a phenol ring substituted at the ortho-position with a propyl chain bearing a cyclopropylamino group. Its molecular formula is C₁₃H₁₉NO, with a molar mass of 205.3 g/mol .
Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[1-(cyclopropylamino)propyl]phenol |
InChI |
InChI=1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3 |
InChI Key |
MBNFAQMFASWZBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropylamino)propyl]phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropylamine derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopropylamino)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Nitro or sulfonic acid derivatives of the phenol.
Scientific Research Applications
2-[1-(Cyclopropylamino)propyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropylamino)propyl]phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substituents : The bromo derivative (CAS: 953748-01-1) exhibits higher molecular weight (270.17 vs. 205.3) and enhanced lipophilicity, which could improve blood-brain barrier penetration but reduce solubility . The chloro analog (CAS: N/A) may engage in halogen bonding , a feature absent in the parent compound .
Physicochemical Properties
- Solubility : The parent compound’s cyclopropyl group may reduce water solubility compared to hydroxylated analogs (e.g., ). Bromine or chlorine substituents further decrease solubility but increase lipid membrane affinity .
- Thermal Stability : Strain in the cyclopropane ring might lower thermal stability relative to isopropyl or phenyl-substituted analogs.
Biological Activity
2-[1-(Cyclopropylamino)propyl]phenol, also known as a cyclopropylamine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a phenolic structure, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H17N1O1
- Molecular Weight : Approximately 191.27 g/mol
The presence of the cyclopropyl group and the amino functional group contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Effects : Studies indicate that cyclopropylamine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .
- Anti-inflammatory Properties : The phenolic hydroxyl group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Antimicrobial Activity
A study focused on the antimicrobial properties of phenolic compounds found that derivatives like this compound could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Neuropharmacological Studies
Research exploring the effects of cyclopropylamine derivatives on dopaminergic and serotonergic systems revealed that these compounds could modulate receptor activity. For instance, a study demonstrated that certain derivatives enhanced dopamine receptor activity, which could be beneficial for conditions such as depression and schizophrenia .
Anti-inflammatory Mechanisms
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests a potential role in managing inflammatory responses in diseases such as rheumatoid arthritis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-[1-(Cyclopropylamino)propyl]phenol | Brominated phenolic structure | Antimicrobial, anti-inflammatory |
| 5-Methyl-2-(cyclopropylamino)phenol | Methyl substitution | Neuropharmacological effects |
| 4-Hydroxy-2-[1-(Cyclopropylamino)propyl]phenol | Hydroxyl group | Potential antioxidant properties |
The comparative analysis highlights how variations in substituents can influence the biological activity of structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
